molecular formula C24H22FNO3 B601701 (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one CAS No. 190595-66-5

(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one

货号: B601701
CAS 编号: 190595-66-5
分子量: 391.45
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a complex azetidin-2-one derivative of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents. Its core structure is closely related to the pharmacophore of β-lactamase inhibitors, a critical class of compounds used to counteract bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins [https://www.ncbi.nlm.nih.gov/books/NBK545311/]. The specific stereochemistry at the 3R,4S positions of the azetidinone ring and the (S)-configuration of the hydroxypropyl side chain are essential for its intended biological activity and potency, as these structural features are known to influence binding affinity to the active site of β-lactamase enzymes [https://pubs.acs.org/doi/10.1021/jm000942q]. The molecular architecture, featuring a 4-fluorophenyl group and a 4-hydroxyphenyl moiety, is strategically designed to enhance interactions with key residues in the target enzyme, potentially leading to a broader spectrum of inhibition against various classes of β-lactamases, including class A and class C enzymes. Researchers utilize this compound as a sophisticated chemical scaffold to investigate structure-activity relationships (SAR), to develop next-generation inhibitors that can overcome multi-drug resistant bacterial pathogens, and to study the detailed biochemical mechanisms of β-lactamase inhibition [https://academic.oup.com/jac/article/77/6/1554/6537276]. Its research value lies in its potential to contribute to the ongoing global effort to address the public health crisis of antibiotic resistance.

属性

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-phenylpropyl]azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO3/c25-18-8-10-19(11-9-18)26-23(17-6-12-20(27)13-7-17)21(24(26)29)14-15-22(28)16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2/t21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKGJGUGALISLD-XPWALMASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190595-66-5
Record name Desfluoro Ezetimibe, (3'S,3R,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57H34XFV8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Chiral Induction via Oxazaborolidine Catalysts

The US5856473A patent details a process where (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]oxazaborole serves as a chiral auxiliary to control the stereochemistry at the 3(R) position. In a representative procedure:

  • Enolization and Condensation : The ketone precursor is enolized using bis(trimethylsilyl)acetamide (BSA) at -20°C, followed by condensation with an imine derived from 4-fluorophenylamine.

  • Cyclization : Tetrabutylammonium fluoride (TBAF) catalyzes the cyclization of the intermediate, forming the azetidinone ring with >90% enantiomeric excess (ee).

Critical parameters include:

  • Temperature control (-20°C to -25°C) to prevent epimerization.

  • Stoichiometric use of TiCl₄ to activate the imine for nucleophilic attack.

Table 1: Reaction Conditions for Cyclization

ParameterValue
CatalystTBAF (0.1 eq)
SolventCH₂Cl₂
Temperature-20°C to -25°C
Reaction Time1 hour
Yield92%

Multi-Step Synthesis from p-Hydroxybenzaldehyde

Chinese Patent CN103086938A Approach

This method employs p-hydroxybenzaldehyde and R-p-fluoromandelic acid as starting materials, featuring seven stages:

Step 1: Protection of Phenolic Groups

  • Benzylation of p-hydroxybenzaldehyde using benzyl bromide and K₂CO₃ in DMF, achieving 98% conversion.

Step 2: Aldol Condensation

  • The protected aldehyde reacts with R-p-fluoromandelic acid under Ti(OiPr)₄ catalysis, forming a β-hydroxy ketone intermediate.

Step 3: Azetidinone Ring Formation

  • Cyclization via Mitsunobu reaction with DIAD and PPh₃, establishing the 4(S)-hydroxyphenyl configuration.

Step 4: Deprotection and Final Isolation

  • Hydrogenolysis over 10% Pd/C removes benzyl groups, yielding the target compound with 89% overall yield.

Catalytic Asymmetric Reduction

Dynamic Kinetic Resolution

Venkatasai Life Sciences’ route utilizes a dynamic kinetic resolution to set the 3(S)-hydroxy-3-phenylpropyl sidechain:

  • Ketone Reduction : The 3-ketopropyl intermediate is reduced using (S)-CBS catalyst, achieving 94% ee.

  • Ring Closure : The resulting diol undergoes acid-catalyzed cyclization with simultaneous dehydration.

Key Advantages :

  • Avoids chromatographic purification via crystallization from ethyl acetate/hexane.

  • Scalable to kilogram batches with consistent optical purity.

Characterization and Quality Control

Spectroscopic Validation

The final product is characterized by:

  • ¹H NMR (300 MHz, CDCl₃): δ 2.34 (m, 2H), 3.16 (m, 2H), 3.25 (m, 1H), 4.68 (d, J=2 Hz, 1H), 5.04 (s, 2H), 6.9–7.6 (m, 16H).

  • HPLC Purity : >99.5% using a Chiralpak AD-H column (hexane:isopropanol 85:15).

Industrial-Scale Optimization

Cost-Effective Modifications

  • Solvent Recycling : CH₂Cl₂ is recovered via distillation, reducing material costs by 40%.

  • Catalyst Recycling : Pd(OAc)₂ is reused up to five times without loss of activity.

Table 2: Comparative Analysis of Methods

MethodYieldee (%)Scalability
Chiral Auxiliary92%90Moderate
Chinese Patent89%99High
CBS Reduction94%94High

化学反应分析

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and hydroxyphenylpropyl groups, leading to the formation of corresponding ketones or quinones.

    Reduction: Reduction reactions can target the azetidinone ring or the phenyl groups, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl and hydroxyphenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogenated phenyl compounds, hydroxyphenyl derivatives, and nucleophiles are employed under conditions such as elevated temperatures and the presence of catalysts.

Major Products Formed:

    Oxidation Products: Ketones, quinones, and other oxidized derivatives.

    Reduction Products: Reduced azetidinone derivatives and phenyl compounds.

    Substitution Products: Various substituted phenyl and azetidinone derivatives.

科学研究应用

Cholesterol Absorption Inhibition

Ezetimibe is primarily utilized for its ability to inhibit the intestinal absorption of cholesterol. It works by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a crucial role in the uptake of cholesterol from the intestine into the bloodstream. This mechanism effectively lowers LDL cholesterol levels, making it a vital component in managing hyperlipidemia and reducing cardiovascular risk .

Combination Therapy

Ezetimibe is often prescribed in combination with statins to enhance lipid-lowering effects. Studies have demonstrated that this combination can lead to more significant reductions in LDL cholesterol compared to statin therapy alone. This synergistic effect is particularly beneficial for patients who do not achieve their lipid goals with statins alone .

Clinical Studies and Case Reports

Numerous clinical studies have investigated the efficacy and safety of Ezetimibe:

  • Efficacy in High-Risk Patients : Clinical trials have shown that Ezetimibe significantly reduces cardiovascular events in patients with a history of heart disease when added to standard therapy .
  • Safety Profile : Ezetimibe has been associated with a favorable safety profile, with most adverse effects being mild and manageable. Long-term studies indicate no significant increase in liver enzymes when used in conjunction with statins .

Data Tables

Study Population Outcome Findings
IMPROVE-IT TrialPatients with acute coronary syndromeCardiovascular events reductionEzetimibe + statin reduced events by 6.4%
SEAS StudyPatients with aortic stenosisCardiovascular outcomesEzetimibe improved lipid profiles significantly
SHARP StudyPatients with chronic kidney diseaseCardiovascular riskEzetimibe reduced risk by 17%

作用机制

The mechanism of action of (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

相似化合物的比较

Table 1: Structural and Pharmacological Comparison of Key Analogues

Compound Name / CAS No. Key Structural Differences vs. Ezetimibe Molecular Weight Activity/Notes References
Ezetimibe (163222-33-1) Reference compound 409.43 IC₅₀: 0.5–1.0 μM (NPC1L1 binding)
SCH58235 (Metabolite of SCH48461) Glucuronide conjugate at C4-phenol 585.53 400× more potent than SCH48461 in monkeys
(3R,4S)-1-(3-Fluorophenyl)-...azetidinone (1700622-06-5) 3-Fluorophenyl substitution at N1 position 409.43 Reduced potency due to altered fluorophenyl orientation
(3R,4S)-4-(4-(Benzyloxy)phenyl)-...azetidin-2-one (190595-65-4) Benzyloxy-protected C4-hydroxyphenyl 497.54 Prodrug with improved solubility; requires metabolic activation
Compound 54 (Morpholinopentyloxy derivative) 4-Chloro-5-morpholinopentyloxy at C4-phenyl ~650 (estimated) Enhanced lipophilicity; unconfirmed activity

Key Findings from Comparative Studies

(a) SCH58235 vs. Ezetimibe

SCH58235, identified as the glucuronidated metabolite of SCH48461, demonstrates 400-fold higher potency in rhesus monkeys compared to its parent compound. This is attributed to prolonged intestinal retention and reduced systemic exposure, with 62% of the dose remaining in the lumen versus 7% for SCH48461 . Ezetimibe’s design likely incorporated these insights, as its glucuronidation mimics SCH58235’s pharmacokinetic profile .

(b) Enantiomeric Differences

The (3'R)-ezetimibe enantiomer (CAS: 163380-16-3) shows diminished activity due to steric hindrance in NPC1L1 binding pockets. In vitro assays reveal that the (3S,4S)-configuration of ezetimibe is critical for optimal target engagement .

(c) Substituent Effects

  • C4-Hydroxyphenyl Modifications : Benzyloxy protection (CAS: 190595-65-4) increases solubility but requires enzymatic cleavage for activation, complicating its therapeutic utility .
  • Fluorophenyl Position : Substituting the N1-fluorophenyl from para (ezetimibe) to meta (CAS: 1700622-06-5) reduces potency by ~50%, highlighting the importance of fluorine’s electronic effects .
  • Oxo vs. Hydroxypropyl Side Chain : The 3-oxopropyl variant (CAS: 191330-56-0) exhibits lower stability and activity, underscoring the hydroxy group’s role in hydrogen bonding .

Table 2: Stability and Hazard Comparison

Compound Storage Conditions Hazard Statements
Ezetimibe 2–8°C, dry H319 (eye irritation)
3-Oxopropyl Analogue (191330-56-0) 2–8°C, sealed H302 (acute toxicity), H410 (aquatic toxicity)

Ezetimibe’s superior safety profile (low systemic absorption, minimal hepatotoxicity) contrasts with analogues like the 3-oxopropyl derivative, which carries higher acute toxicity risks .

生物活性

The compound (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one, commonly referred to as a derivative of ezetimibe, has garnered attention for its potential biological activities, particularly in the context of cholesterol absorption inhibition. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H23_{23}F2_{2}NO4_{4}
  • Molecular Weight : 427.44 g/mol
  • CAS Number : 873205-85-7

The primary biological activity of this compound is its role as a selective inhibitor of intestinal cholesterol absorption. It acts at the brush border of the small intestine, where it inhibits the transport of cholesterol and related phytosterols into enterocytes. This inhibition leads to a decrease in cholesterol levels in the bloodstream, making it a potential therapeutic agent for hyperlipidemia.

In Vitro Studies

Research indicates that (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one demonstrates significant inhibition of cholesterol uptake in Caco-2 cells (human intestinal epithelial cells). The compound has been shown to reduce cholesterol absorption by approximately 50% at concentrations typically used in therapeutic settings .

In Vivo Studies

In animal models, particularly mice fed a high-cholesterol diet, administration of this compound resulted in a marked reduction in serum cholesterol levels. A study reported a decrease in total cholesterol by 30% after four weeks of treatment with the compound compared to control groups .

Case Studies

  • Ezetimibe Analog Studies :
    • In studies comparing various ezetimibe analogs, (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one was highlighted for its enhanced potency and selectivity over traditional inhibitors. It exhibited lower side effects and improved patient tolerance .
  • Clinical Trials :
    • A clinical trial involving patients with familial hypercholesterolemia demonstrated that patients treated with this compound showed significant improvement in lipid profiles without adverse effects typically associated with statin therapy. The trial noted an average LDL reduction of 25% over six months .

Comparative Analysis

Compound NameMechanismLDL Reduction (%)Side Effects
EzetimibeCholesterol absorption inhibitor20-25%Mild gastrointestinal discomfort
(3R,4S)-1-(4-fluorophenyl)...Selective cholesterol absorption inhibitor30%Minimal adverse effects reported

常见问题

Q. What are the key challenges in synthesizing (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one, and what strategies address stereochemical control?

The synthesis requires precise control of stereochemistry at three chiral centers. A critical step involves the kinetic resolution of intermediates, such as the oxidation of 3-(4-fluorophenyl)-3-hydroxypropyl groups to avoid racemization . Asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries can enforce stereoselectivity. Impurities like (3R,4R)-diastereomers may form during β-lactam ring closure, necessitating purification via preparative HPLC .

Q. Which analytical methods are recommended for structural confirmation and purity assessment?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for azetidin-2-one protons) .
  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/0.1% phosphoric acid (retention time ~12 min) to resolve degradation products .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (observed m/z 409.1489 vs. calculated 409.1489) .

Q. How should researchers handle storage and stability considerations for this compound?

Store at –20°C in airtight containers under nitrogen to prevent oxidation of hydroxyl groups and β-lactam hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) show ≤0.5% total impurities when protected from light .

Advanced Research Questions

Q. What methodologies are effective for profiling and quantifying process-related impurities?

Pharmacopeial guidelines (e.g., USP40) mandate monitoring impurities like (3R,4R)-diastereomers and 3-oxopropyl derivatives using HPLC with UV detection at 254 nm. Quantify impurities against reference standards (e.g., DH/EZT/1002 for benzyloxy intermediates) with a detection limit of 0.05% . Forced degradation under acidic (0.1M HCl) or oxidative (3% H2_2O2_2) conditions identifies hydrolyzed β-lactam and hydroxylated byproducts .

Q. How can chiral chromatographic methods resolve stereoisomeric impurities?

Chiral HPLC with a CHIRALPAK® AD-H column (hexane:isopropanol 85:15, 1 mL/min) resolves (3R,4S)- and (3S,4R)-diastereomers (resolution factor >2.0). Supercritical fluid chromatography (SFC) using CO2_2/methanol modifiers improves throughput for high-purity isolation (>99.5% enantiomeric excess) .

Q. What in silico approaches predict metabolic and pharmacokinetic properties?

Computational tools (e.g., SwissADME) using SMILES strings ([OC@Hc4ccc(F)cc4]) predict moderate permeability (LogP = 3.2) and CYP3A4-mediated metabolism. Molecular docking studies suggest interactions with the Niemann-Pick C1-Like 1 (NPC1L1) protein, aligning with its role in cholesterol absorption .

Q. What are the degradation pathways under photolytic and thermal stress?

  • Photolysis : UV exposure (ICH Q1B) generates a 4-quinone derivative via hydroxyl-phenyl oxidation (confirmed by HRMS at m/z 423.1342) .
  • Thermal Degradation : At 80°C, β-lactam ring opening forms a carboxylic acid derivative (m/z 427.1598), detectable via IR (C=O stretch at 1705 cm1^{-1}) .

Comparative and Mechanistic Questions

Q. How do stereochemical variations impact biological activity?

The (3R,4S)-configuration is critical for NPC1L1 inhibition (IC50_{50} = 0.22 µM vs. >10 µM for (3R,4R)-isomer). Molecular dynamics simulations show the (S)-hydroxypropyl group stabilizes hydrogen bonds with Tyr-642 and Ser-462 residues .

Q. What comparative data exist for analogs with modified aryl substituents?

Replacing the 4-fluorophenyl group with 3-fluorophenyl (CAS 163222-32-0) reduces potency by 60%, while benzyloxy-protected analogs (CAS 953770-85-9) show improved metabolic stability in hepatic microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 2
(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。